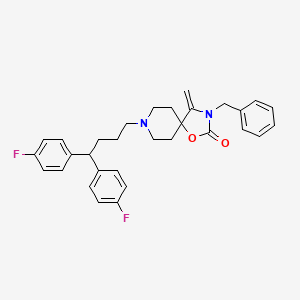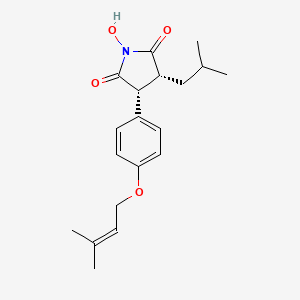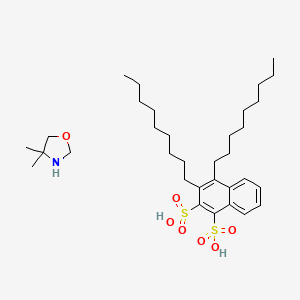
1-(1-benzofuran-3-yl)-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-3-yl)-N-methylpropan-2-amine is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine typically involves several steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions followed by reductive desulfurization can yield the benzofuran ring .
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-(1-Benzofuran-3-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Benzofuran-3-yl)-N-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(1-Benzofuran-3-yl)-N-methylpropan-2-amine can be compared with other benzofuran derivatives such as:
- 3H- 1Benzofuro[2,3-b]imidazo[4,5-f]quinolines : Used as fluorescent heterocyclic systems for dye-sensitized solar cells .
Benzbromarone: Known for its uricosuric activity and use in treating gout.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1895838-03-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzofuran-3-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15NO/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
OXFJYZXSCAARMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC2=CC=CC=C21)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)













